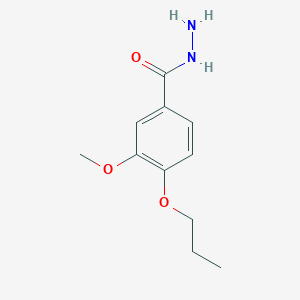

3-Methoxy-4-propoxybenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-4-propoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-6-16-9-5-4-8(11(14)13-12)7-10(9)15-2/h4-5,7H,3,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXVFTKWLPOLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Methoxy 4 Propoxybenzohydrazide

Retrosynthetic Analysis and Strategic Disconnections for 3-Methoxy-4-propoxybenzohydrazide

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comub.eduresearchgate.net For this compound, the primary strategic disconnection involves the amide bond between the carbonyl group and the hydrazine (B178648) moiety. This C-N bond cleavage logically points to 3-methoxy-4-propoxybenzoic acid or its corresponding ester as the immediate precursor and hydrazine as the nitrogen source.

This disconnection is highly logical as the formation of a hydrazide from an ester and hydrazine is a well-established and efficient transformation. thepharmajournal.com Further retrosynthetic analysis of the 3-methoxy-4-propoxybenzoic acid precursor reveals two key disconnections. The first is the ether linkage of the propoxy group, suggesting 3-methoxy-4-hydroxybenzoic acid (vanillic acid) and a propyl halide as starting materials. The second disconnection targets the carboxyl group, leading back to 3-methoxy-4-propoxybenzaldehyde (B2538646), which can be synthesized from 3-methoxy-4-hydroxybenzaldehyde (vanillin) and a propyl halide.

Synthesis of Aromatic Precursors and Building Blocks

The successful synthesis of this compound is contingent on the efficient preparation of its key aromatic precursors. These building blocks provide the core benzoyl structure functionalized with the requisite methoxy (B1213986) and propoxy groups.

Preparation of 3-Methoxy-4-propoxybenzaldehyde and Related Vanillin (B372448) Derivatives

The most common and straightforward route to 3-methoxy-4-propoxybenzaldehyde involves the Williamson ether synthesis, starting from the readily available natural product, vanillin (4-hydroxy-3-methoxybenzaldehyde). researchgate.net This reaction entails the deprotonation of the phenolic hydroxyl group of vanillin with a suitable base, followed by nucleophilic substitution with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate, sodium hydroxide, and sodium hydride. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Vanillin | 1-Bromopropane | K2CO3 | Acetone | 3-Methoxy-4-propoxybenzaldehyde |

| Vanillin | 1-Iodopropane | NaOH | DMF | 3-Methoxy-4-propoxybenzaldehyde |

Table 1: Typical reaction conditions for the synthesis of 3-methoxy-4-propoxybenzaldehyde from vanillin.

This aldehyde is a versatile intermediate used in the synthesis of various compounds, including chalcone (B49325) derivatives with potential antibacterial properties. lookchem.comchemicalbook.com

Routes to 3-Methoxy-4-propoxybenzoic Acid and Esters

There are two primary pathways to obtain 3-methoxy-4-propoxybenzoic acid. The first involves the oxidation of 3-methoxy-4-propoxybenzaldehyde. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can be employed for this transformation. Careful control of reaction conditions is necessary to prevent over-oxidation and ensure a high yield of the desired carboxylic acid.

The second, and often more direct, route starts from 4-hydroxy-3-methoxybenzoic acid (vanillic acid). Similar to the synthesis of the aldehyde, a Williamson ether synthesis is performed to introduce the propoxy group. researchgate.net This method is advantageous as it avoids the oxidation step.

Esterification of 3-methoxy-4-propoxybenzoic acid to its methyl or ethyl esters is readily achieved through Fischer esterification. This involves refluxing the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid. researchgate.net Alternatively, the ester can be prepared directly from the corresponding acid chloride by reaction with the alcohol.

Direct Synthetic Routes to this compound

With the key aromatic precursors in hand, the final step is the formation of the hydrazide. The most prevalent and direct method is the condensation of an ester with hydrazine.

Ester-Hydrazine Condensation Approaches

The reaction of methyl or ethyl 3-methoxy-4-propoxybenzoate with hydrazine hydrate (B1144303) is the most widely employed method for the synthesis of this compound. thepharmajournal.comaip.org This nucleophilic acyl substitution reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

The use of microwave irradiation has been shown to significantly reduce reaction times for the synthesis of benzohydrazides. thepharmajournal.com This method offers a more energy-efficient and faster alternative to conventional heating. Additionally, studies have explored the use of green catalysts, such as lemon juice, for this condensation reaction, demonstrating comparable or even superior yields to traditional acid catalysts like sulfuric acid. inglomayor.cl

| Ester Substrate | Hydrazine Source | Solvent | Conditions | Product |

| Methyl 3-methoxy-4-propoxybenzoate | Hydrazine hydrate | Ethanol | Reflux | This compound |

| Ethyl 3-methoxy-4-propoxybenzoate | Hydrazine hydrate | Methanol | Microwave | This compound |

| Methyl 3-methoxy-4-propoxybenzoate | Hydrazine hydrate | Methanol | Lemon Juice (catalyst), Reflux | This compound |

Table 2: Various conditions for the synthesis of this compound via ester-hydrazine condensation.

Alternative Amidization and Coupling Reactions

While the ester-hydrazine condensation is the most common route, alternative methods for forming the amide bond exist. One such approach involves the use of activated amides. For instance, N-acylpyrrolidin-2-ones can react with hydrazine under mild, aqueous conditions to yield the corresponding hydrazide. thieme-connect.com This method avoids the need for harsh reaction conditions or metallic catalysts.

Another strategy involves the direct coupling of the carboxylic acid with hydrazine using a coupling agent. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this transformation. researchgate.net This method is particularly useful when the corresponding ester is difficult to prepare or isolate. However, it often requires more steps and purification to remove the coupling agent byproducts.

Derivatization Strategies for Analogous Compounds

The chemical reactivity of the hydrazide functional group in this compound allows for a wide range of derivatization reactions. These modifications are instrumental in creating libraries of analogous compounds with diverse physicochemical properties and biological activities.

Formation of Hydrazones and Schiff Bases from this compound

A primary and extensively utilized derivatization strategy for this compound involves the condensation reaction of its terminal amino group with various aldehydes and ketones to form hydrazones and Schiff bases. quimicaorganica.orgdergipark.org.tr This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. quimicaorganica.org The resulting C=N double bond in the hydrazone or Schiff base structure is a key pharmacophore in many biologically active compounds. nih.gov

The general reaction involves refluxing this compound with a molar equivalent of an aldehyde or ketone in a suitable solvent, such as ethanol or methanol, often with a few drops of a catalyst like glacial acetic acid. nih.govneliti.com The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov The products, upon cooling, often precipitate out of the solution and can be purified by recrystallization. nih.gov

The versatility of this reaction allows for the incorporation of a wide array of substituted aromatic and aliphatic moieties, depending on the choice of the carbonyl compound. For instance, reacting this compound with substituted benzaldehydes would yield a series of N'-benzylidene-3-methoxy-4-propoxybenzohydrazides. nih.gov

Table 1: Examples of Potential Hydrazone/Schiff Base Derivatives of this compound

| Carbonyl Reactant | Product Name |

| Benzaldehyde | N'-Benzylidene-3-methoxy-4-propoxybenzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3-methoxy-4-propoxybenzohydrazide |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-methoxy-4-propoxybenzohydrazide |

| Acetone | N'-(Propan-2-ylidene)-3-methoxy-4-propoxybenzohydrazide |

| Acetophenone | N'-(1-Phenylethylidene)-3-methoxy-4-propoxybenzohydrazide |

Introduction of Diverse Chemical Moieties onto the Benzohydrazide (B10538) Core

Beyond the formation of hydrazones, the benzohydrazide core of this compound can be modified at several positions to introduce chemical diversity. These modifications can be targeted at the aromatic ring or the propoxy group.

One common strategy for modifying the aromatic ring is through electrophilic aromatic substitution reactions on the precursor, 3-methoxy-4-propoxybenzoic acid, or a protected derivative. For example, nitration of the aromatic ring can be achieved using nitric acid in a suitable solvent, followed by reduction of the nitro group to an amino group. mdpi.com This newly introduced amino group can then be further functionalized.

Alkylation or acylation of the hydrazide nitrogen atoms can also be performed, although this can sometimes be challenging due to the potential for multiple substitution products. For instance, reaction with acyl chlorides or anhydrides can lead to the formation of diacylhydrazines.

Furthermore, the propoxy group itself can be a site for modification. For example, starting from a precursor with a hydroxy group instead of the propoxy group (i.e., 3-methoxy-4-hydroxybenzohydrazide), a variety of ether linkages can be introduced via Williamson ether synthesis. This would allow for the incorporation of different alkyl or arylalkyl groups at the 4-position of the benzene (B151609) ring.

The synthesis of complex molecules like bosutinib, which starts from 3-methoxy-4-hydroxybenzoic acid, showcases a range of possible transformations on a similar core structure, including cyclization reactions to form quinoline (B57606) systems. mdpi.com While not directly performed on the benzohydrazide itself, these synthetic routes highlight the potential for extensive modification of the benzoyl moiety.

Table 2: Potential Sites for Chemical Modification on the Benzohydrazide Core

| Site of Modification | Type of Reaction | Potential New Moiety |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | Nitro group (can be reduced to an amino group) |

| Aromatic Ring | Halogenation | Halogen atom (e.g., Cl, Br) |

| Propoxy Group | Cleavage and Re-alkylation | Different alkyl or arylalkyl ethers |

| Hydrazide Nitrogen | Acylation | Acyl groups |

| Hydrazide Nitrogen | Alkylation | Alkyl groups |

Spectroscopic and Structural Characterization Studies of 3 Methoxy 4 Propoxybenzohydrazide and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic techniques are fundamental to the elucidation of the molecular structure of a chemical compound. For a molecule like 3-Methoxy-4-propoxybenzohydrazide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be mapped out.

¹H NMR: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the aromatic ring, the methoxy (B1213986) group, the propoxy group, and the hydrazide moiety. The aromatic protons would appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy group would present as a sharp singlet around δ 3.8-4.0 ppm. The propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom. The NH and NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide would be found at the downfield end of the spectrum (around δ 165-175 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with those attached to oxygen atoms being more deshielded. The carbons of the methoxy and propoxy groups would be observed in the upfield region of the spectrum.

A detailed analysis of these spectra would be necessary to confirm the substitution pattern on the benzene (B151609) ring and the integrity of the hydrazide and ether functionalities. However, no specific ¹H or ¹³C NMR data for this compound has been reported in the reviewed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-H bonds.

Key expected vibrational frequencies include:

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and another band for the -NH- group.

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the hydrazide.

C-O stretching: Bands corresponding to the aryl-ether and alkyl-ether C-O bonds, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. spectroscopyonline.com

Aromatic C-H and C=C stretching: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Aliphatic C-H stretching: Absorptions just below 3000 cm⁻¹ for the methoxy and propoxy groups. spectroscopyonline.com

While general IR data for benzohydrazides and methoxy-containing compounds are available, a specific, experimentally obtained IR spectrum for this compound is not documented. derpharmachemica.com

Mass Spectrometry (MS and HREI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. In High-Resolution Electron Ionization Mass Spectrometry (HREI-MS), the exact mass of the molecular ion can be determined, allowing for the calculation of the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the hydrazide group, the loss of the propoxy and methoxy groups, and the fragmentation of the benzene ring.

No published mass spectrometry data, either low or high resolution, could be found for this compound.

Crystallographic Investigations and Solid-State Structural Analysis (e.g., X-ray Diffraction)

For this compound, an X-ray crystal structure would reveal the planarity of the benzohydrazide (B10538) moiety and the orientation of the methoxy and propoxy groups relative to the benzene ring. Studies on similar benzohydrazide derivatives show that the central part of the molecule is often nearly planar. iucr.org The crystal packing is typically dominated by hydrogen bonding interactions involving the hydrazide group. iucr.orgnih.gov

Despite the availability of crystal structures for numerous benzohydrazide derivatives, a crystallographic study of this compound has not been reported. mdpi.comnih.gov

Conformational Analysis and Stereochemical Considerations

The study of the different spatial arrangements of atoms in a molecule, or conformations, is crucial for understanding its physical and chemical properties. For this compound, conformational flexibility exists around the single bonds, particularly the C-O bonds of the ether groups and the C-N and N-N bonds of the hydrazide linker.

Without experimental data from techniques like variable-temperature NMR or X-ray crystallography, any discussion of the conformational preferences and stereochemistry of this compound remains purely speculative.

Computational and Theoretical Investigations of 3 Methoxy 4 Propoxybenzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic properties and behavior of 3-Methoxy-4-propoxybenzohydrazide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an essential tool for studying molecules like this compound. wikipedia.orgnih.gov DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict the molecule's optimized geometry, including bond lengths and angles. researchgate.net These calculations reveal the spatial arrangement of atoms that corresponds to the lowest energy state.

The electronic properties derived from DFT, such as the distribution of electron density, help in understanding the molecule's reactivity. For instance, the analysis of Mulliken atomic charges can identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). In molecules with similar functional groups, like methoxy-substituted benzene (B151609) rings, the oxygen and nitrogen atoms typically carry negative charges, indicating their potential to act as nucleophilic centers. nih.gov The carbon atoms of the benzene ring and the carbonyl carbon exhibit varied charges, influencing their susceptibility to electrophilic or nucleophilic attack. DFT also allows for the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm the molecular structure. nih.govorientjchem.org

Table 1: Representative Theoretical Geometric Parameters for a Benzohydrazide (B10538) Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| N-N | ~1.39 Å | |

| C-N (amide) | ~1.35 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-N | ~118° | |

| C-C-O (methoxy) | ~116° |

Note: Data are representative values for similar structures based on DFT calculations and serve for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene ring and the lone pairs of the oxygen and nitrogen atoms, reflecting its electron-donating capability. The LUMO is often distributed over the carbonyl group and the aromatic ring, indicating the regions susceptible to nucleophilic attack. nih.gov Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Table 2: Calculated FMO Properties and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | - | -5.98 |

| LUMO Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.73 |

| Ionization Potential | I | -EHOMO | 5.98 |

| Electron Affinity | A | -ELUMO | 1.25 |

| Electronegativity | χ | (I+A)/2 | 3.615 |

| Chemical Hardness | η | (I-A)/2 | 2.365 |

| Softness | S | 1/(2η) | 0.211 |

| Electrophilicity Index | ω | χ²/(2η) | 2.75 |

Note: Values are illustrative, based on DFT calculations for structurally related molecules. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a system into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.denumberanalytics.com This method provides detailed insights into intramolecular interactions, charge distribution, and bond character.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). researchgate.net This energy value reflects the magnitude of charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would be expected, such as the delocalization of lone pair (n) electrons from the nitrogen and oxygen atoms into the antibonding π* orbitals of the carbonyl group and the benzene ring (n → π*). These interactions stabilize the molecule and are indicative of electron delocalization and resonance effects. The analysis can also reveal hyperconjugative interactions, such as those between the C-H bonds of the propoxy group and adjacent antibonding orbitals.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of Methoxy (B1213986) | π* (C-C) of Ring | ~5-10 | n → π |

| LP (N) of Hydrazide | π (C=O) | ~30-50 | n → π |

| LP (O) of Carbonyl | σ (N-C) | ~2-5 | n → σ |

| π (C=C) of Ring | π (C=C) of Ring | ~15-25 | π → π* |

Note: LP denotes a lone pair. The E(2) values are representative for similar molecular systems and highlight common stabilizing interactions.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. arxiv.orglammps.org By solving Newton's equations of motion, MD simulations provide an atomic-level understanding of the conformational flexibility and dynamic behavior of molecules like this compound. mdpi.com

These simulations can reveal how the molecule behaves in different environments, such as in aqueous solution. nih.gov A key aspect to investigate for this molecule would be the conformational freedom of the propoxy side chain and the rotation around the various single bonds (e.g., C-N, N-N, C-O). The molecule is not rigid; the propoxy group can adopt numerous conformations, which can be critical for its ability to bind to a biological receptor. nih.govresearchgate.net MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers. Analysis of the simulation trajectory, for example by calculating the Root Mean Square Deviation (RMSD), can indicate the stability of the molecule's conformation over the simulation period. nih.gov Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. nih.gov

In Silico Molecular Docking Studies with Potential Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction. d-nb.infonih.gov For this compound, docking studies can be performed against various potential biological targets to explore its therapeutic potential.

Derivatives of benzohydrazide and related structures are known to exhibit a range of biological activities, and docking can elucidate the structural basis for these activities. nih.govorientjchem.org The simulation places the ligand into the active site of the target protein and calculates a "docking score," which estimates the binding free energy. A lower (more negative) score typically indicates a more favorable binding interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds between the hydrazide's -NH and C=O groups and polar residues in the active site, or hydrophobic interactions involving the benzene ring and the propoxy chain. mdpi.comnih.gov For example, the methoxy and propoxy groups can form key interactions with hydrophobic pockets within a receptor.

Table 4: Illustrative Molecular Docking Results for a Benzohydrazide-like Ligand with a Hypothetical Protein Kinase Receptor

| Parameter | Result |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond Acceptor | GLU 121, ASP 181 |

| Hydrogen Bond Donor | LYS 65 |

| Hydrophobic/π-Alkyl | LEU 55, VAL 88, ALA 110 |

| Interacting Ligand Moieties | |

| Hydrazide (-CONHNH₂) | Hydrogen bonding with GLU 121, ASP 181 |

| Benzene Ring | π-stacking with PHE 120 |

| Propoxy Group | Hydrophobic interaction with LEU 55, VAL 88 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Photophysical Property Analysis and Solvatochromism Approaches

The photophysical properties of a molecule describe its interaction with light, including absorption and emission processes. mdpi.com For this compound, the presence of a conjugated system involving the benzene ring and the hydrazide moiety suggests it will absorb light in the ultraviolet-visible region. Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectrum by calculating the energies of electronic transitions, primarily the π → π* and n → π* transitions.

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. rsc.org This effect arises because the solvent can differentially stabilize the ground and excited states of the molecule. A polar solvent might stabilize a polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption or fluorescence spectrum. Conversely, a blue-shift (hypsochromic shift) can also occur. Studying the solvatochromic behavior of this compound, both experimentally and computationally (e.g., using a Polarizable Continuum Model, PCM), can provide valuable information about the change in the molecule's dipole moment upon electronic excitation and the nature of its excited states. rsc.orgnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activities of the chemical compound This compound .

Therefore, it is not possible to generate an article detailing its antimicrobial, antiproliferative, or Epidermal Growth Factor Receptor (EGFR) kinase inhibition properties as requested. The strict requirement to focus solely on this specific compound cannot be met due to the absence of relevant studies and data in the public domain.

Further research would be required to be published on this compound to enable a scientific article based on the requested outline.

Exploration of Biological Activities of 3 Methoxy 4 Propoxybenzohydrazide and Its Analogs in Vitro and Mechanistic Studies

Antiproliferative and Anticancer Mechanism Investigations

Modulation of Quinone Oxidoreductase 2 (NQO2)

Quinone Oxidoreductase 2 (NQO2) is an enzyme that shares 49% amino acid sequence identity with DT-diaphorase (NQO1) and is considered an isoform. nih.gov Unlike NQO1, NQO2 preferentially uses dihydronicotinamide riboside (NRH) over NAD(P)H as an electron donor. nih.gov It catalyzes the two-electron reduction of quinones and the four-electron reduction of certain cytotoxic compounds. nih.gov

Inhibitors of NQO2 are of scientific interest, with flavonoids being a notable class of compounds that demonstrate this activity. Quercetin, a potent flavonoid inhibitor of NQO2, acts competitively with respect to NRH, with a Ki of 21 nM. nih.gov While specific studies on the direct modulation of NQO2 by 3-Methoxy-4-propoxybenzohydrazide are not extensively detailed in the available literature, the structural characteristics of benzohydrazide (B10538) analogs suggest potential interactions with quinone-related enzymes.

Enzyme Inhibitory Mechanisms

The benzohydrazide scaffold is a versatile structure that has been incorporated into various molecules demonstrating a wide range of enzyme inhibitory activities. The following sections detail the inhibitory mechanisms of this compound and its analogs against several key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). europeanreview.org Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. europeanreview.orgresearchgate.net

Analogs of this compound, particularly those incorporating coumarin (B35378) and other heterocyclic moieties, have been investigated for their cholinesterase inhibitory potential. nih.govmdpi.com For instance, certain coumarin derivatives have shown significant inhibitory activity against both AChE and BChE. researchgate.netmdpi.com The mechanism often involves the inhibitor binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. nih.gov Some inhibitors may exhibit selectivity for either AChE or BChE, which can be advantageous in developing targeted therapies. researchgate.net

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| Imperatorin | BChE | 14.4 | - |

| Imperatorin | AChE | 156 | - |

| Glycyrol | BChE | 7.22 | Noncompetitive |

| Glycyrol | AChE | 14.77 | - |

| Liquiritin apioside | AChE | 36.68 | - |

Data sourced from multiple studies. researchgate.netmdpi.com

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.org This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the resulting ammonia production helps neutralize the acidic environment of the stomach, facilitating bacterial survival. frontiersin.orgnih.gov Therefore, urease inhibitors are being explored as potential therapeutic agents for treating infections caused by these pathogens. nih.govresearchgate.net

The development of potent urease inhibitors often involves structures that can interact with the nickel ions in the enzyme's active site. mdpi.com While direct inhibitory data for this compound is limited, various hydrazide derivatives have been synthesized and evaluated for their urease inhibitory activity. The inhibitory potential of these compounds is often influenced by the nature of the substituents on the aromatic ring. frontiersin.org For example, the presence of electron-withdrawing groups can sometimes enhance inhibitory activity. frontiersin.org

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Inhibition Type |

| Pyridylpiperazine hybrids | Urease | 4.47 - 7.66 | - |

Data represents a range for a series of related analogs. frontiersin.org

Laccase Inhibition

Laccases are multi-copper oxidoreductase enzymes that catalyze the oxidation of a wide variety of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water. nih.gov These enzymes have diverse applications in biotechnology and bioremediation. csic.es

The inhibition of laccase can occur through various mechanisms, including the binding of inhibitors to the copper centers in the active site. nih.gov Compounds like sodium azide (B81097) are known to be potent laccase inhibitors. nih.govnih.gov The inhibitory effect can also be influenced by the pH of the reaction medium. researchgate.net While specific studies on this compound are not prominent, the general class of aromatic and phenolic compounds can interact with laccase as either substrates or inhibitors. worktribe.com

| Inhibitor | Laccase Source | Concentration | % Inhibition |

| Sodium Azide | Trametes versicolor | - | Significant |

| Sodium Azide | Trematosphaeria mangrovei | 1 mM | High |

| FeSO₄ | Trematosphaeria mangrovei | - | Complete |

Data illustrates the effect of known inhibitors on laccase activity. nih.govnih.gov

p38α MAPK Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to inflammatory stimuli and stress. scienceopen.com The p38α isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for the development of anti-inflammatory drugs. mdpi.commdpi.com

A number of small molecule inhibitors targeting p38α MAPK have been developed. These inhibitors typically act by binding to the ATP-binding site of the kinase, preventing its phosphorylation and activation. mdpi.com Some inhibitors, however, utilize an allosteric binding pocket. mdpi.com The development of selective p38α inhibitors holds therapeutic promise for a variety of inflammatory diseases.

| Compound | Target | IC₅₀ |

| RWJ 67657 | p38α | 1 µM |

| RWJ 67657 | p38β | 11 µM |

| Compound 10 (a novel inhibitor) | p38α | 3.37 ± 0.24 µM |

Data sourced from studies on p38 MAPK inhibitors. scienceopen.com

Bacterial Type II Topoisomerase (ParE) Inhibition

Bacterial type II topoisomerases, including DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits), are essential enzymes that control the topological state of DNA during replication and transcription. nih.govmdpi.com These enzymes are validated targets for antibacterial agents, with fluoroquinolones being a well-known class of inhibitors. nih.govnih.gov

Topoisomerase IV is primarily responsible for decatenating newly replicated chromosomes. plos.org The ParE subunit of topoisomerase IV is homologous to the GyrB subunit of DNA gyrase and possesses ATPase activity. ebi.ac.uk Inhibition of ParE disrupts the function of topoisomerase IV, leading to bacterial cell death. Novel bacterial topoisomerase inhibitors (NBTIs) that target this enzyme at a site distinct from fluoroquinolones are being developed to overcome resistance. mdpi.com The benzohydrazide moiety can serve as a scaffold in the design of such inhibitors, with interactions often involving hydrogen bonding within the enzyme's binding pocket. nih.gov

Antioxidant Capacity and Radical Scavenging Mechanisms (e.g., DPPH, ORAC, FRAP assays)

Antioxidants are crucial for protecting biological systems from damage caused by reactive oxygen species (ROS). The capacity of a compound to act as an antioxidant is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidized species. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power) assays. nih.govnih.gov

DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

ORAC Assay: The ORAC assay evaluates the scavenging of peroxyl radicals, which prevents the degradation of a fluorescent probe. nih.govnih.gov It is considered a chemically relevant method for assessing chain-breaking antioxidant activity. nih.gov

FRAP Assay: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its blue-colored ferrous (Fe²⁺) form by antioxidants. nih.govnih.gov

Research into analogs has shown that compounds containing the hydrazide-hydrazone structure or methoxy-substituted phenyl rings possess notable antioxidant properties. For instance, studies on novel furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives, which are structurally complex analogs, revealed moderate DPPH radical-scavenging activity for certain compounds in the series. biointerfaceresearch.com Hydrazones have also been identified for their antioxidant capabilities in various studies.

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| Compound 10a | Moderate |

| Compound 11c | Moderate |

| Compound 11e | Moderate |

| Compound 11g | Moderate |

| Ascorbic Acid (Standard) | High |

Other Pharmacological Activities

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, for which new therapeutic options are needed. nih.gov Research has demonstrated that analogs featuring a 3,4-dioxygenated cinnamoyl fragment, particularly with methoxy (B1213986) and/or hydroxy groups, are promising for antileishmanial activity. researchgate.net

Studies on eugenol (B1671780) analogs containing a 1,2,3-triazole fragment have shown significant activity against Leishmania amazonensis. nih.gov Similarly, hybrids of rosmarinic acid, which contains a 3,4-dihydroxycinnamic acid moiety, have been designed and evaluated as antileishmanial agents. Docking studies revealed that a 3-methoxy-4-hydroxy substitution pattern on the phenyl ring of the cinnamoyl moiety contributes to interactions with key parasitic enzymes. researchgate.net Synthetic quinoline (B57606) alkaloids have also been identified as effective agents against Leishmania (Viannia) panamensis. nih.gov

| Compound/Analog Class | Target Species | Activity Metric (IC₅₀/EC₅₀) | Finding |

|---|---|---|---|

| Eugenol-1,2,3-triazole analog | L. amazonensis (promastigotes) | IC₅₀ = 7.4 µmol L⁻¹ | Demonstrated high efficacy. nih.gov |

| Eugenol-1,2,3-triazole analog | L. amazonensis (amastigotes) | IC₅₀ = 1.6 µmol L⁻¹ | Showed potent activity against the intracellular form. nih.gov |

| Synthetic Quinoline Alkaloid (Compound 8) | L. panamensis (amastigotes) | EC₅₀ = 1.91 µg/mL | Found to be effective against intracellular amastigotes. nih.gov |

| Rosmarinic Acid-β-Amino-α-Ketoamide Hybrid (Compound 2g) | Leishmania enzymes | Docking Study | 3-methoxy-4-hydroxy substituents involved in key interactions. researchgate.net |

Inflammation is a biological response implicated in numerous diseases. A key mechanism in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in prostaglandin (B15479496) production. umsha.ac.ir Several analogs containing methoxy-phenyl groups have been evaluated for their ability to modulate this pathway.

One notable example is quercetin-3-methoxy-4′-glucosyl-7-glucoside, isolated from the medicinal plant Melothria heterophylla. This compound demonstrated significant anti-inflammatory activity by inhibiting both COX-1 and, more efficiently, COX-2. umsha.ac.ir The hydrazide/hydrazone class of compounds has also been widely studied for anti-inflammatory potential. Furthermore, analogs of curcumin, a natural compound known for its 4-hydroxy-3-methoxyphenyl groups, have shown enhanced anti-inflammatory activities compared to the parent compound.

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| COX-1 | 2.76 |

| COX-2 | 1.99 |

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is an ongoing search for new antiepileptic drugs with improved efficacy and fewer side effects. The hydrazide/hydrazone structural motif (-CO-NHN=CH-) is an important pharmacophore in the development of new anticonvulsant agents.

A wide array of analogs has been synthesized and tested using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. One highly potent compound identified is 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a), which showed an ED₅₀ value comparable to the reference drug phenytoin (B1677684) in the MES test but with a significantly better safety profile (Protective Index). Another analog, N⁶-(3-methoxyl-4-hydroxybenzyl) adenine (B156593) riboside (B2), demonstrated dose-related anticonvulsant effects, which are believed to be mediated through the activation of adenosine (B11128) A1 receptors.

| Test | Parameter | Value (mg/kg) | Comparison Drug (Value) |

|---|---|---|---|

| Maximal Electroshock (MES) | ED₅₀ | 9.2 | Phenytoin (9.9) |

| Rotarod Neurotoxicity | TD₅₀ | 152.8 | Phenytoin (69.1) |

| Subcutaneous Pentylenetetrazole (sc-PTZ) | ED₅₀ | 21.1 | - |

| Isoniazid Test | ED₅₀ | 83.3 | - |

The development of new pesticides is vital for agriculture and public health. Benzohydrazide derivatives have emerged as a promising class of compounds with significant insecticidal and nematicidal properties. These compounds often act as insect growth regulators by mimicking the action of the insect molting hormone, 20-hydroxyecdysone.

Research has shown that specific substituted benzohydrazides possess potent activity. For example, N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzo-hydrazide demonstrated high insecticidal effects against the house fly and rice weevil. In the realm of anti-nematode activity, 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide was found to be highly effective, causing a 93% reduction in gall formation on cucumber roots infected with nematodes. Other studies have focused on N'-benzoyl-N-(tert-butyl)benzohydrazide analogs, which showed high insecticidal activity against the common cutworm (Spodoptera litura F).

| Compound Name | Activity Type | Target Organism | Observed Effect |

|---|---|---|---|

| N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzo-hydrazide | Insecticidal | House fly, Rice weevil | High activity |

| 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide | Anti-nematode | Nematodes on cucumber roots | 93% decrease in gall formation |

| N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide | Anti-nematode | Nematodes on cucumber roots | 91% decrease in gall formation |

Structure Activity Relationship Sar Studies of 3 Methoxy 4 Propoxybenzohydrazide and Its Derivatives

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological profile of benzohydrazide (B10538) derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the hydrazide moiety. researchgate.net While direct studies on 3-Methoxy-4-propoxybenzohydrazide are limited, research on analogous structures provides significant insights into how modifications can modulate efficacy and selectivity.

The introduction of various substituents on the benzylidene portion of related benzohydrazide Schiff bases has been shown to be a critical determinant of their antimicrobial and anticancer activities. nih.govdoaj.org For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic environment of the molecule, thereby influencing its interaction with biological targets. Studies on a series of N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides revealed that the nature of the substituent on the imino-benzylidene ring plays a significant role in their antimicrobial and anticancer potential. nih.gov

Furthermore, modifications on the benzohydrazide core itself are crucial. The substitution of different groups on the phenyl ring of benzohydrazide can lead to a broad range of biological activities. researchgate.net Research on 4-methoxybenzohydrazide derivatives has highlighted their potential as antimicrobial and antioxidant agents. derpharmachemica.com One study demonstrated that a 4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide derivative exhibited notable antibacterial and antifungal activity. derpharmachemica.com This suggests that the methoxy (B1213986) group, as present in this compound, is a favorable feature for biological activity.

| Compound Series | Key Substituent Modifications | Observed Impact on Biological Activity | Reference |

| N′-(substituted)-4-(butan-2-ylideneamino)benzohydrazides | Various substitutions on the benzohydrazide ring | Displayed significant antifungal and anticancer potential. | arabjchem.org |

| N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides | Substitutions on the imino-benzylidene ring | Modulated antimicrobial and anticancer efficacy. | nih.gov |

| 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides | Bromo substitution on the benzohydrazide ring | Potent antimicrobial and anticancer agents were identified. | doaj.org |

| 4-methoxybenzohydrazide derivatives | Trimethoxybenzylidene substitution | Showed good antibacterial and antifungal activity. | derpharmachemica.com |

| N′-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides | Sulfonyloxy group on the benzohydrazide | Demonstrated significant enzyme inhibition. | mdpi.com |

Positional Isomerism and Pharmacophore Development

The specific arrangement of substituents on the benzene (B151609) ring, known as positional isomerism, is a critical factor in determining the pharmacological profile of a compound. In the case of this compound, the ortho-relationship of the methoxy group and the para-relationship of the propoxy group to the hydrazide moiety are defining structural features.

Studies on bromo-substituted benzohydrazides have shown that the position of the halogen atom (2-, 3-, or 4-position) significantly affects the antimicrobial and anticancer activities. doaj.orgnih.gov Similarly, research on methoxy-substituted benzohydrazides, such as N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide, has demonstrated that the position of the methoxy group influences antibacterial efficacy. researchgate.net These findings underscore the importance of the 3-methoxy, 4-propoxy substitution pattern and suggest that isomers, such as 4-methoxy-3-propoxybenzohydrazide, would likely exhibit different biological activities.

Pharmacophore modeling, a computational approach to identify the essential three-dimensional features of a molecule required for biological activity, has been successfully applied to benzohydrazide derivatives. nih.govgrafiati.comacs.orgias.ac.in For a series of quinoline-based benzohydrazide Schiff bases, a pharmacophore model consisting of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings was developed to predict their antidiabetic activity. nih.gov Such models for this compound and its analogs would likely highlight the importance of the oxygen atoms of the methoxy and propoxy groups as hydrogen bond acceptors and the benzene ring as a hydrophobic feature. The hydrazide group itself is a key pharmacophoric element, capable of forming multiple hydrogen bonds. researchgate.net

| Compound/Series | Positional Isomerism Studied | Key Pharmacophore Features Identified | Reference |

| Bromo-benzohydrazides | 2-, 3-, and 4-bromo isomers | N/A | doaj.orgnih.gov |

| N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide | Ortho-methoxy substitution | N/A | researchgate.net |

| Quinoline-based benzohydrazide Schiff bases | N/A | Hydrogen bond acceptors, donors, and aromatic rings. | nih.gov |

| General Benzohydrazides | N/A | The hydrazide moiety is a key hydrogen-bonding feature. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. ijcrt.org This approach allows for the prediction of the activity of new compounds and provides insights into the molecular properties that are crucial for efficacy. Several QSAR studies have been conducted on benzohydrazide derivatives, offering a framework for understanding the potential of this compound. nih.govdoaj.orgarabjchem.orgnih.gov

For a series of N′-(substituted)-4-(butan-2-ylideneamino)benzohydrazides, QSAR studies revealed the importance of steric parameters, such as molar refractivity (MR), and topological parameters in describing their antimicrobial activity. arabjchem.org In another study on N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, the Wiener index (a topological descriptor) and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be important for antimicrobial activity. nih.gov

QSAR studies on bromo-substituted benzohydrazides have highlighted the significance of topological indices and electronic parameters in defining their antimicrobial and anticancer activities. doaj.orgnih.gov These models indicate that properties like molecular shape, size, and electronic distribution are key determinants of biological function. For this compound, a QSAR model would likely incorporate descriptors related to its alkoxy substituents, such as their size, lipophilicity, and electronic effects, to predict its biological activity. The development of a robust QSAR model for this class of compounds would be invaluable for designing new derivatives with improved therapeutic profiles.

| Compound Series | Key QSAR Descriptors Identified | Predicted Activity | Reference |

| N′-(substituted)-4-(butan-2-ylideneamino)benzohydrazides | Molar Refractivity (MR), topological indices | Antimicrobial | arabjchem.org |

| N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides | Wiener index, LUMO energy | Antimicrobial | nih.gov |

| 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides | Topological and electronic parameters | Antimicrobial, Anticancer | doaj.org |

| 3/4-bromo benzohydrazide derivatives | Topological and electronic parameters | Antimicrobial, Anticancer | nih.gov |

Mechanistic Insights into Molecular Interactions

Ligand-Target Binding Kinetics and Thermodynamics (In Vitro)

There is no available data from in vitro studies detailing the binding kinetics (association and dissociation rate constants) or the thermodynamic profile (changes in enthalpy, entropy, and Gibbs free energy) of 3-methoxy-4-propoxybenzohydrazide with any biological target. Such studies are crucial for understanding the affinity and stability of the ligand-receptor complex.

Characterization of Specific Binding Sites and Allosteric Modulation

Information regarding the specific binding sites of this compound on any receptor or enzyme is currently unavailable. Consequently, there is no evidence to suggest whether it acts as an orthosteric ligand (binding to the primary active site) or as an allosteric modulator (binding to a secondary site to influence the receptor's response to its primary ligand). wikipedia.orguniversiteitleiden.nl

Cellular Pathway Analysis and Molecular Signaling (In Vitro)

There are no published in vitro studies that investigate the effects of this compound on cellular pathways or molecular signaling cascades. Research in this area would be necessary to determine how this compound might influence cellular function upon binding to a target.

Future Directions and Research Perspectives for 3 Methoxy 4 Propoxybenzohydrazide

Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

The design and synthesis of novel analogs of 3-methoxy-4-propoxybenzohydrazide are pivotal to enhancing its biological profile. The flexibility of the benzohydrazide (B10538) structure allows for systematic modifications to modulate pharmacokinetic and pharmacodynamic properties. Research indicates that the introduction of various substituents on the phenyl ring of benzohydrazide derivatives can significantly influence their biological activities. researchgate.net

A compelling strategy involves the condensation of this compound with diverse substituted aldehydes or ketones to generate a library of Schiff base derivatives. This approach has proven successful for other benzohydrazides, yielding compounds with significant antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.aiontosight.ai For instance, the reaction of benzohydrazide with substituted formyl pyrazole (B372694) derivatives has produced compounds with notable antibacterial and antifungal activities. researchgate.net

Furthermore, structure-activity relationship (SAR) studies will be instrumental in guiding the design of more potent and selective analogs. Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can predict the biological activity of designed molecules based on their structural features, thereby prioritizing synthetic efforts. ijcrt.org For example, 2D and 3D QSAR models have been effectively used to predict the anti-diabetic potential of substituted benzohydrazide derivatives. ijcrt.org

The synthesis of hybrid molecules, integrating the 3-methoxy-4-propoxybenzoyl hydrazide moiety with other pharmacologically active scaffolds, presents another exciting avenue. This strategy aims to create synergistic effects, where the combined entity exhibits enhanced efficacy or a broader spectrum of activity. Examples from related research include the synthesis of benzohydrazide derivatives containing dihydropyrazoles as potential EGFR kinase inhibitors. mdpi.com

| Analog Design Strategy | Rationale | Potential Biological Outcome | Supporting Evidence |

| Schiff Base Formation | Introduction of diverse functionalities via condensation with aldehydes/ketones. | Enhanced antimicrobial, anti-inflammatory, anticancer activity. | Synthesis of various bioactive Schiff bases from benzohydrazides. researchgate.net |

| Substitution on Phenyl Ring | Modulation of lipophilicity, electronic properties, and steric interactions. | Improved potency, selectivity, and pharmacokinetic profile. | SAR studies on substituted benzamides and benzohydrazides. nih.gov |

| Hybrid Molecule Synthesis | Combining with other pharmacophores to achieve synergistic effects. | Novel mechanisms of action, broader therapeutic applications. | Development of benzohydrazide-dihydropyrazole hybrids. mdpi.com |

| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. | Improved metabolic stability and reduced toxicity. | General principle in medicinal chemistry. |

Application of Advanced Methodologies for Activity Profiling and High-Throughput Screening

To efficiently explore the therapeutic potential of newly synthesized this compound analogs, the application of advanced methodologies for activity profiling and high-throughput screening (HTS) is crucial. HTS allows for the rapid assessment of large compound libraries against a multitude of biological targets, significantly accelerating the initial stages of drug discovery.

The initial identification of a hydrazide-containing HDAC inhibitor was achieved through HTS of a large compound library. acs.org This demonstrates the power of HTS in identifying novel activities for hydrazide-based compounds. For this compound and its derivatives, HTS campaigns could be designed to screen for a wide range of biological activities, including but not limited to:

Enzyme Inhibition: Screening against panels of kinases, proteases, and other enzymes implicated in disease.

Receptor Binding: Assessing the affinity of compounds for various G-protein coupled receptors (GPCRs) and nuclear receptors.

Antiproliferative Activity: Evaluating the cytotoxic effects on various cancer cell lines. mdpi.com

Antimicrobial Activity: Testing against a broad spectrum of bacteria and fungi. researchgate.net

Following initial HTS hits, secondary assays are employed for hit confirmation and characterization. These assays provide more detailed information on the potency, selectivity, and mechanism of action of the active compounds. Advanced techniques such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR) can provide high-quality data for lead candidate selection.

Integration of Multi-Omics Data in Lead Optimization and Target Validation

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level understanding of disease biology and drug action, which is invaluable for lead optimization and target validation. pharmalex.comnih.gov By combining these large-scale datasets, researchers can identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for patient stratification. ontoforce.com

For a lead compound derived from this compound, a multi-omics approach could be employed in the following ways:

Target Identification and Validation: Transcriptomic and proteomic profiling of cells treated with the compound can reveal changes in gene and protein expression, respectively, pointing towards the molecular targets and pathways modulated by the compound.

Mechanism of Action Studies: By observing the global changes in a biological system upon compound treatment, researchers can gain a comprehensive understanding of its mechanism of action beyond a single target.

Biomarker Discovery: Multi-omics data from preclinical models or clinical samples can help identify biomarkers that predict a patient's response to the drug, paving the way for personalized medicine. ukbiobank.ac.uk

Toxicity Prediction: Early assessment of off-target effects and potential toxicity can be achieved by analyzing the compound's impact on various cellular pathways.

The integration of multi-omics data can be facilitated by network-based analysis and computational tools that help to visualize and interpret the complex interplay between different molecular layers. nih.govnih.gov This holistic approach can significantly de-risk the drug development process and increase the likelihood of clinical success.

Exploration of Emerging Therapeutic Areas and Unconventional Applications

While benzohydrazide derivatives have been traditionally explored for their antimicrobial and anticancer activities, there is a growing interest in their potential in other therapeutic areas. ontosight.aiontosight.ai The unique chemical properties of the hydrazide moiety make it a versatile scaffold for targeting a diverse range of biological processes.

Emerging therapeutic areas for this compound and its analogs could include:

Neurodegenerative Diseases: Some hydrazide-based compounds are being investigated for the treatment of Alzheimer's and Huntington's diseases due to their ability to modulate gene expression and neuronal function. acs.org

Inflammatory and Fibrotic Diseases: The anti-inflammatory properties of hydrazide derivatives suggest their potential in treating chronic inflammatory conditions. acs.orgnih.gov

Enzyme Inhibition: The hydrazide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes such as histone deacetylases (HDACs). acs.org The development of isoform-selective HDAC inhibitors is a promising strategy for enhancing therapeutic efficacy and reducing side effects. acs.org

Anti-platelet Aggregation: Certain hydrazone derivatives have shown the ability to inhibit platelet aggregation, suggesting a potential role in cardiovascular diseases. nih.gov

Furthermore, unconventional applications outside of traditional pharmaceuticals could be explored, such as their use as corrosion inhibitors or in the development of new materials. For example, a benzohydrazide derivative has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. rsc.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogs is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes.

Several green chemistry approaches can be adopted:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). PEG 400 has been successfully used as a recyclable solvent for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives. scielo.br

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and minimize side reactions compared to conventional heating methods. fip.org This technique has been successfully applied to the synthesis of various benzohydrazide derivatives. rsc.orgfip.org

Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve atom economy. This includes the use of solid acid or base catalysts that can be easily separated from the reaction mixture.

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent can eliminate a major source of waste.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental stewardship in the pharmaceutical industry.

| Green Chemistry Approach | Description | Example Application | Reference |

| Green Solvents | Utilizing environmentally friendly solvents like water, ethanol, or PEG. | Synthesis of benzohydrazide derivatives in PEG 400. | scielo.br |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions and improve yields. | Synthesis of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide. | rsc.org |

| Efficient Catalysis | Employing recyclable and non-toxic catalysts to enhance reaction efficiency. | General principle in green chemistry. | |

| Solvent-Free Conditions | Performing reactions without a solvent to minimize waste. | General principle in green chemistry. |

常见问题

Q. What are the optimal synthetic routes for preparing 3-Methoxy-4-propoxybenzohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of a hydrazine derivative (e.g., hydrazinopyridine) with a substituted benzaldehyde precursor. For example:

Aldehyde Preparation : Start with 4-propoxy-3-methoxybenzaldehyde (or its protected form) synthesized via Williamson ether synthesis.

Hydrazide Formation : React the aldehyde with hydrazine hydrate in ethanol under acidic catalysis (e.g., acetic acid) to form the hydrazide bond .

Purification : Isolate the product via vacuum filtration, followed by washing with methanol/water to remove unreacted reagents. Yield optimization (~91%) is achieved by controlling stoichiometry, reaction time, and acid catalyst concentration .

Q. Key Considerations :

- Monitor reaction progress via TLC (dichloromethane as mobile phase) or NMR .

- Use FTIR to confirm hydrazide formation (peaks at ~3198 cm⁻¹ for N-H stretch and ~1596 cm⁻¹ for C=O) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H-NMR : Identify methoxy (δ ~3.84 ppm) and propoxy (δ ~1.0–1.5 ppm for CH₂CH₂CH₃) protons. Aromatic protons appear at δ 6.5–8.0 ppm, with splitting patterns indicating substitution .

- ¹³C-NMR : Confirm carbonyl (δ ~157 ppm) and ether (δ ~55–70 ppm) carbons .

HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <0.5 ppm mass error .

FTIR : Detect functional groups (e.g., N-H, C=O, C-O-C) .

Data Interpretation Tip : Cross-reference with PubChem-computed spectra (InChI Key: JAVYRYDMXCFHQF-UHFFFAOYSA-N) to resolve ambiguities .

Q. How does pH affect the solubility of this compound, and what solvents are optimal for in vitro assays?

Methodological Answer:

- Solubility Profile : At pH 7.4, solubility is ~1.6 µg/mL in aqueous buffers. Solubility increases in polar aprotic solvents (e.g., DMSO, ethanol) due to hydrogen bonding with hydrazide and ether groups .

- In Vitro Recommendations : Use DMSO for stock solutions (≤10 mM) to avoid precipitation. For biological assays, dilute in PBS (pH 7.4) with <1% DMSO to maintain compound integrity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like monoamine oxidase (MAO). The methoxy and propoxy groups may enhance binding to hydrophobic pockets .

ADMET Prediction : Employ SwissADME to assess permeability (LogP ~2.5) and cytochrome P450 interactions. The hydrazide group may increase metabolic stability compared to aldehydes .

Validation : Compare computational results with in vitro MAO inhibition assays (IC₅₀ values) to refine models .

Case Study : A 2024 study identified MAO-B inhibition (IC₅₀ = 12 µM) in Parkinson’s disease models, aligning with docking predictions .

Q. What strategies resolve contradictions in reaction yields or spectral data during synthesis?

Methodological Answer:

Yield Discrepancies :

- Cause : Competing side reactions (e.g., oxidation of aldehyde to carboxylic acid).

- Resolution : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., NaBH₄) to stabilize intermediates .

Spectral Mismatches :

- Cause : Residual solvents or tautomerism in hydrazide derivatives.

- Resolution : Re-crystallize from methanol/water and acquire 2D NMR (COSY, HSQC) to confirm structure .

Example : Inconsistent ¹³C-NMR carbonyl signals (δ 157–160 ppm) were resolved by verifying solvent effects (DMSO-d₆ vs. CDCl₃) .

Q. How can this compound be derivatized for enhanced bioactivity?

Methodological Answer:

Heterocycle Formation : React with NaOCl to form triazolo[4,3-a]pyridine derivatives, improving MAO-B selectivity .

Acylation : Introduce acetyl or benzoyl groups at the hydrazide nitrogen to modulate lipophilicity and blood-brain barrier penetration .

Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to enhance antimicrobial activity .

Q. Synthetic Protocol :

- For triazolo derivatives, treat with sodium hypochlorite in ethanol (3 h, RT) and characterize via HRMS ([M+H]⁺ calculated within 0.3 Da error) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for powder handling .

Storage : Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides) .

Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

Toxicology Note : No carcinogenicity reported (IARC/ACGIH), but acute toxicity (LD₅₀ >2000 mg/kg in rats) warrants caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。